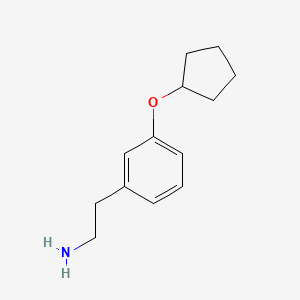

3-(Cyclopentyloxy)phenethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Cyclopentyloxy)phenethylamine is a derivative of phenethylamine, a class of compounds that includes neurotransmitters, hormones, stimulants, hallucinogens, and more . Phenethylamines are organic compounds derived from phenethylamine itself and are found in living organisms . A compound known as GYKI-13380, which incorporates a phenethylamine-like structure into a hydantoin-like ring, was synthesized as a novel appetite suppressant .

Synthesis Analysis

Phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups have been synthesized . The synthesis involved in-situ generated imidazolide intermediate and proceeded to completion in the absence of base and under air at room temperature . This allowed access to sensitive functional groups .Molecular Structure Analysis

Phenethylamines are a broad and diverse class of compounds. The nature of the substituted group and its location has an effect on the overall activity of the resulting compound . The carbons in ethane are labeled alpha (α) and beta (β) to avoid confusion with those in the aromatic ring .Chemical Reactions Analysis

Phenethylamines have been shown to have a variety of hallucinogenic effects. The number of methoxy groups substituted and their location determine the pharmacological effects of the resulting compound .Physical And Chemical Properties Analysis

Phenethylamines have physical properties such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Applications De Recherche Scientifique

Biochemical and Pharmacological Studies

- Oxidation by Cytochrome P450 2D6 : Phenethylamine derivatives are oxidized by cytochrome P450 2D6, which plays a crucial role in their metabolism. The study investigated the binding and oxidation of various phenethylamine substrates, revealing how P450 2D6 discriminates between these compounds through different affinity bindings and oxidation pathways (Miller et al., 2001).

Chemical Synthesis and Catalysis

- Cyclometalation and Complex Formation : Research on cyclometalation of primary arylalkylamines, including phenethylamine derivatives, for the synthesis of lactams and cyclic amidinium salts has shown potential applications in pharmaceutical chemistry. These processes involve palladium-catalyzed reactions, highlighting the relevance of phenethylamine structures in developing complex compounds of biological and pharmaceutical significance (Vicente et al., 2009).

Analytical Methods

- Identification of Isomeric Phenethylamines : A study on gas chromatography and vapor phase infrared spectrophotometric detection of isomeric phenethylamines demonstrated the ability to distinguish among different isomers without chemical derivatization. This analytical method can significantly contribute to the identification and study of phenethylamine derivatives in various research contexts (Belal et al., 2009).

Genotoxicity Studies

- Impact on Genetic Material : A study on the genotoxicity of psychedelic and stimulating phenethylamines, including 3,4-Methylenedioxymethylamphetamine (MDMA), found that these compounds could induce genetic damage in TK6 cells, highlighting the importance of understanding the genetic impact of phenethylamine derivatives (Cocchi et al., 2020).

Mécanisme D'action

Target of Action

3-(Cyclopentyloxy)phenethylamine, a derivative of phenethylamine, primarily targets monoamine oxidase (MAO), specifically MAO-B . MAO-B is an enzyme that plays a key role in the degradation of neurotransmitters and trace amines .

Mode of Action

The interaction of 3-(Cyclopentyloxy)phenethylamine with its targets involves the inhibition of MAO-B . This inhibition prevents the breakdown of monoamines, leading to an increase in their levels. The compound may also interact with other targets such as trypsin-1 and trypsin-2 .

Biochemical Pathways

The primary biochemical pathway affected by 3-(Cyclopentyloxy)phenethylamine is the monoamine neurotransmission system . By inhibiting MAO-B, the compound increases the levels of monoamines, affecting various downstream effects related to mood, stress, and voluntary movement .

Pharmacokinetics

It is known that phenethylamine derivatives can rapidly cross the blood-brain barrier . This suggests that 3-(Cyclopentyloxy)phenethylamine may have similar properties, potentially impacting its bioavailability.

Result of Action

The molecular and cellular effects of 3-(Cyclopentyloxy)phenethylamine’s action primarily involve changes in monoamine levels. By inhibiting MAO-B, the compound increases the levels of monoamines, which can affect various physiological processes, including mood regulation and stress response .

Safety and Hazards

Phenethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

There is a clear need for novel, efficacious, and well-tolerated pharmacotherapies . Considering the properties of phenethylamine-based urea derivatives, they may be lead compounds for the treatment of human cervical and non-small cell lung cancer . These findings may be helpful for the discovery of more biologically active phenethylamine-based urea for clinical studies .

Propriétés

IUPAC Name |

2-(3-cyclopentyloxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-9-8-11-4-3-7-13(10-11)15-12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXHKDVHUKWLGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentyloxy)phenethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2689199.png)

![ethyl 8-bromo-2,3-dimethyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B2689200.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2689204.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2689206.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689207.png)

![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2689209.png)

![2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2689217.png)